Metobenzuron

Description

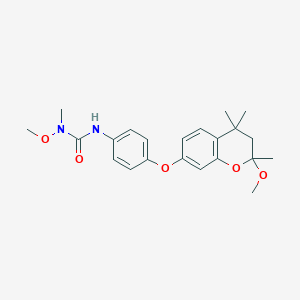

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-3-[4-[(2-methoxy-2,4,4-trimethyl-3H-chromen-7-yl)oxy]phenyl]-1-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O5/c1-21(2)14-22(3,26-5)29-19-13-17(11-12-18(19)21)28-16-9-7-15(8-10-16)23-20(25)24(4)27-6/h7-13H,14H2,1-6H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXKKQFGRMSOANI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(OC2=C1C=CC(=C2)OC3=CC=C(C=C3)NC(=O)N(C)OC)(C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3035004 | |

| Record name | Metobenzuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3035004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111578-32-6 | |

| Record name | Metobenzuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111578-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metobenzuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111578326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metobenzuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3035004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urea, N'-[4-[(3,4-dihydro-2-methoxy-2,4,4-trimethyl-2H-1-benzopyran-7-yl)oxy]phenyl]-N-methoxy-N-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOBENZURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R83UUH7Q8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Structure Activity Dynamics

Chemical Synthesis Pathways of Metobenzuron

The synthesis of phenylurea herbicides, including this compound, generally follows established chemical reactions. A prevalent and efficient method involves the reaction of a substituted phenyl isocyanate with an appropriate amine. This nucleophilic addition reaction is a common strategy for forming the urea (B33335) linkage that characterizes this class of compounds.

A general pathway for the synthesis of a phenylurea compound involves the reaction between a phenyl isocyanate and an amine in a suitable solvent, such as toluene (B28343) or tetrahydrofuran, often under reflux conditions. This reaction typically proceeds with high yields, often between 85% and 95% after purification steps like recrystallization. vulcanchem.com

For the specific synthesis of this compound, N-(4-chlorophenyl)-N'-methyl-N'-(methoxy)urea, the reaction would involve specific precursors. While direct synthesis routes for this compound are detailed in specialized chemical literature, the general principle can be illustrated by the reaction of 4-chlorophenyl isocyanate with N-methyl-O-methylhydroxylamine. The reaction mechanism is centered on the nucleophilic attack of the amine nitrogen onto the electrophilic carbonyl carbon of the isocyanate group.

Table 1: General Reaction Components for Phenylurea Synthesis

| Reactant 1 | Reactant 2 | Product Class |

|---|---|---|

| Substituted Phenyl Isocyanate | Amine / Substituted Amine | Phenylurea |

| 4-chlorophenyl isocyanate | N-methyl-O-methylhydroxylamine | This compound (Illustrative) |

This synthetic approach is versatile, allowing for the creation of a wide array of phenylurea derivatives through the selection of different substituted isocyanates and amines, which in turn enables the fine-tuning of the herbicidal properties of the final compound.

Quantitative Structure-Activity Relationship (QSAR) Studies for Phenylurea Herbicides, including this compound

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to predict the biological activity of chemical compounds based on their molecular structures. mst.dkamazon.com This approach is widely used in the development of pesticides, including phenylurea herbicides, to optimize efficacy and understand their mode of action at a molecular level. mst.dktaylorfrancis.com The underlying principle is that similar structures generally exhibit similar properties and biological activities. mst.dk

For phenylurea herbicides, the primary mode of action is the inhibition of photosynthetic electron transport at photosystem II. researchgate.netherts.ac.uk QSAR models for this class of compounds correlate structural or physicochemical descriptors with their herbicidal potency.

Key molecular descriptors that have been found to be significant in predicting the activity of phenylurea herbicides include:

Hydrophobicity: Often represented by the logarithm of the octanol-water partition coefficient (logP or log K_ow), hydrophobicity is a crucial factor. mst.dkresearchgate.netnih.gov It influences the transport of the herbicide to its target site within the plant. QSAR studies have shown that fish toxicity of phenylureas can be satisfactorily estimated from log K_ow dependent models. mst.dk In immunoassays, the hydrophobicity of phenylurea herbicides was found to have a quadratic correlation with antibody recognition. nih.gov

Electronic Properties: Descriptors such as ionization potential and the energy of the lowest unoccupied molecular orbital (E_LUMO) are important for predicting biological activity. researchgate.netnih.gov These parameters relate to the molecule's ability to participate in charge-transfer interactions at the receptor site. The combination of log P_ow and ionization potential has been shown to provide satisfactory estimates of rat toxicity (LD50) for phenylureas. researchgate.net

Spatial and Structural Descriptors: The three-dimensional arrangement of the molecule, including steric factors, also plays a key role in its interaction with the target protein. acs.org

Recent QSAR studies have employed advanced statistical and machine learning methods, such as multiple linear regression (MLR) and random forest (RF), to build more robust and predictive models. acs.org These models have demonstrated high correlation coefficients (e.g., R² values of 0.86 for MLR and 0.90 for RF in one study) between predicted and experimental values, meeting international guidelines for model performance. acs.org

Table 3: Summary of QSAR Findings for Phenylurea Herbicides

| QSAR Model Focus | Key Descriptors | Findings | Reference |

|---|---|---|---|

| Ecotoxicity (Fish) | log K_ow | Satisfactory estimates of fish toxicity were obtained using log K_ow as a descriptor. | mst.dk |

| Mammalian Toxicity (Rat) | log P_ow, Ionization Potential, Hardness | Combination of partitioning and electronic descriptors provided satisfactory estimates of oral LD50 values. | researchgate.net |

| Immunoassay Recognition | logP, E_LUMO | Hydrophobicity and the lowest unoccupied molecular orbital energy were mainly responsible for antibody recognition. | nih.gov |

| Environmental Risk (Aquatic) | Spatial, Electronic, and Hydrophobicity Descriptors | Random Forest and Multiple Linear Regression models successfully predicted hazardous concentrations (HC5) for various phenylureas. | acs.org |

These QSAR studies are invaluable tools in modern agrochemical research, enabling the rational design of new herbicidal compounds and the assessment of their potential environmental impact. mst.dktaylorfrancis.com

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 3,4-dichloroaniline (B118046) |

| 3,5-Dimethylaniline |

| 4-chlorophenyl isocyanate |

| Cinmethylin |

| Fenuron |

| This compound |

| N-(3,5-dimethylphenyl)-N'-phenylurea |

| N-methyl-O-methylhydroxylamine |

| Phenyl isocyanate |

| Tetrahydrofuran |

Herbicide Mechanism of Action

Elucidation of Biochemical Target Site: Photosystem II Inhibition

The primary mechanism of action for Metobenzuron is the inhibition of photosynthesis, specifically targeting Photosystem II (PSII). ucanr.edu PSII is a critical protein-pigment complex located in the thylakoid membranes of chloroplasts, responsible for the light-dependent reactions of photosynthesis. ebi.ac.uk

Inhibition of Non-Cyclic Photophosphorylation Processes

This compound disrupts the normal flow of electrons in the light-dependent reactions of photosynthesis, a process known as non-cyclic photophosphorylation. unacademy.combyjus.com In this process, light energy is captured by chlorophyll (B73375) and used to excite electrons, which are then passed along an electron transport chain. savemyexams.com This electron flow generates ATP and NADPH, which are essential energy carriers for the subsequent light-independent reactions (the Calvin cycle) where carbon dioxide is converted into carbohydrates. unacademy.combyjus.com

By blocking electron transport within PSII, this compound effectively halts the production of ATP and NADPH through non-cyclic photophosphorylation. ucanr.eduunacademy.com This disruption of energy production is a key factor in the herbicidal activity of the compound. The process of non-cyclic photophosphorylation involves both Photosystem II and Photosystem I and results in the production of both ATP and reduced NADP. savemyexams.com The inhibition of this process by herbicides like this compound leads to a cascade of damaging events within the plant cell. ucanr.edu

Molecular Interactions with the D1 Protein within Photosystem II

This compound, like other urea-class herbicides, exerts its inhibitory effect by interacting with a specific protein subunit within the PSII complex known as the D1 protein (also referred to as PsbA). ucanr.eduuniprot.org The D1 protein is a core component of the PSII reaction center and plays a crucial role in binding the secondary quinone electron acceptor, QB. ebi.ac.uknih.gov

The binding of this compound to the D1 protein occurs at or near the QB binding site, effectively displacing the native plastoquinone (B1678516) molecule. ucanr.edunih.gov This competitive inhibition prevents the transfer of electrons from the primary quinone acceptor, QA, to QB. nih.gov The blockage of this electron transfer step is the specific molecular event that disrupts the entire photosynthetic electron transport chain. ucanr.edu The D1 protein is synthesized as a precursor and undergoes processing to become a mature, functional protein essential for PSII assembly and function. nih.govmdpi.com

Cellular and Physiological Responses in Susceptible Biotypes

The inhibition of Photosystem II by this compound triggers a series of detrimental cellular and physiological responses in susceptible plants. mdpi.com The initial blockage of electron transport leads to an accumulation of highly reactive molecules, including triplet chlorophyll and singlet oxygen, which cause oxidative stress. academicjournals.org This oxidative stress results in lipid peroxidation, membrane damage, and the degradation of proteins and chlorophyll. academicjournals.org

Visually, these cellular events manifest as chlorosis (yellowing of the leaves), followed by necrosis (tissue death). ucanr.edu In broadleaf weeds, chlorosis often appears between the veins or along the veins, while in grasses, it starts at the leaf tips and progresses downwards. ucanr.edu Ultimately, the disruption of cellular integrity and the inability to produce energy through photosynthesis lead to the death of the susceptible plant. ucanr.edu Plants have evolved complex signaling pathways to respond to various stresses, but the rapid and overwhelming damage caused by effective herbicides can exceed these defense capacities. nih.govfrontiersin.org

Intrinsic Factors Governing Herbicide Efficacy at the Plant Level

Dynamics of Uptake and Translocation within Plant Systems

For this compound to reach its target site within the chloroplasts, it must first be absorbed by the plant and then transported to the leaves. frontiersin.orgresearchgate.net As a soil-applied or early post-emergent herbicide, this compound is primarily absorbed by the roots and, to some extent, the shoots. ucanr.edu Following absorption, it is translocated throughout the plant via the xylem, the water-conducting tissue. ucanr.edufrontiersin.org The efficiency of this uptake and translocation process can vary significantly between different plant species, influencing the herbicide's efficacy. frontiersin.org Factors such as root system architecture, transpiration rate, and the physicochemical properties of the herbicide itself play a role in its movement within the plant. frontiersin.orgnih.gov

Endogenous Metabolic and Detoxification Pathways in Plants

Plants possess natural defense mechanisms to metabolize and detoxify foreign compounds, including herbicides. google.com The ability of a plant to tolerate this compound can be linked to its capacity to metabolize the herbicide into non-toxic substances before it can reach the PSII target site in sufficient quantities. google.com Common metabolic pathways involved in herbicide detoxification include oxidation, reduction, hydrolysis, and conjugation with endogenous molecules like sugars or glutathione (B108866). google.com The rate of metabolism can differ greatly among plant species, which is a primary basis for the selective action of many herbicides.

| Compound Name |

| This compound |

| ATP (Adenosine triphosphate) |

| NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate) |

| Plastoquinone |

Table 1: Compounds Mentioned in the Article

| Research Finding | Brief Description |

| PSII Inhibition | This compound blocks electron transport in Photosystem II by binding to the D1 protein. ucanr.edu |

| Non-Cyclic Photophosphorylation Disruption | The blockage of electron flow halts the production of ATP and NADPH. unacademy.combyjus.com |

| D1 Protein Interaction | This compound competitively inhibits the binding of plastoquinone to the QB site on the D1 protein. ucanr.edunih.gov |

| Cellular Damage | Inhibition leads to oxidative stress, causing lipid peroxidation and membrane damage. academicjournals.org |

| Uptake and Translocation | This compound is absorbed by roots and shoots and transported via the xylem. ucanr.edufrontiersin.org |

| Metabolic Detoxification | Plant tolerance can be attributed to the metabolic breakdown of the herbicide. google.com |

Table 2: Key Research Findings on this compound's Mechanism of Action

Environmental Fate and Biogeochemical Cycling

Environmental Release and Distribution Pathways in Agroecosystems

Once applied to agricultural fields, Metobenzuron can enter various environmental compartments. ebsco.com Its initial distribution is largely influenced by the application method, formulation, and prevailing weather conditions. As a herbicide, it is designed to be active in the soil, targeting weeds. However, its journey does not end there.

The primary pathways for this compound's release and distribution within an agroecosystem include:

Surface Runoff: Rainfall or irrigation events can lead to the transport of this compound from treated fields into adjacent aquatic environments such as streams, rivers, and lakes. ebsco.com The extent of runoff is dependent on factors like soil type, slope, and the intensity and timing of precipitation.

Leaching: Due to its water solubility, this compound has the potential to leach through the soil profile and reach groundwater. fao.org This process is influenced by the soil's organic matter content, texture, and the amount of water moving through the soil column.

Volatilization: Although generally considered to have low volatility, under certain temperature and moisture conditions, a fraction of this compound may volatilize from the soil surface into the atmosphere.

Sorption to Soil Particles: this compound can bind to soil organic matter and clay particles. fao.org This sorption process can reduce its mobility and availability for plant uptake and microbial degradation, but also act as a long-term reservoir for its release back into the soil solution. fao.org

The intricate biogeochemical cycling of elements like carbon, nitrogen, and iron within the agroecosystem can influence the fate of this compound. sc.edunih.govresearchgate.netfrontiersin.orgcopernicus.org For instance, the organic carbon content of the soil, a key component of these cycles, directly impacts the extent of sorption. copernicus.org

Adsorption, Desorption, and Leaching Dynamics in Soil and Aquatic Systems

The movement and distribution of this compound in the environment are governed by its adsorption to soil particles, subsequent desorption back into the soil solution, and potential for leaching through the soil profile. ucanr.edu Adsorption refers to the binding of the chemical to soil surfaces, which reduces its concentration in the soil water and thereby limits its mobility. Desorption is the reverse process, where the chemical is released from the soil surface. Leaching is the downward movement of the chemical through the soil with percolating water. chemsafetypro.com

Consequently, the strong adsorption of this compound limits its potential for leaching into groundwater, especially in soils with adequate organic matter. epa.gov However, in soils with very low organic carbon content or under conditions of heavy rainfall, the potential for movement to deeper soil layers or transport via surface runoff increases. frontiersin.orgucanr.edu

Table 3: Factors Influencing Adsorption and Leaching of this compound in Soil

| Factor | Impact on Adsorption | Impact on Leaching Potential | Rationale |

| High Soil Organic Matter | Increase | Decrease | Provides a large, nonpolar surface area for the herbicide to partition into, immobilizing it. ucanr.edu |

| High Clay Content | Increase | Decrease | Provides surface area and charged sites for binding. ucanr.edu |

| Low Soil pH | Increase | Decrease | Can increase the protonation of some soil components, enhancing binding sites for herbicides. frontiersin.org |

| High Water Solubility | Decrease | Increase | Herbicides with higher water solubility prefer to remain in the soil solution rather than adsorb to soil particles. ucanr.edu |

| Heavy Rainfall/Irrigation | No direct impact | Increase | Increases the volume of water moving through the soil profile, which can transport even moderately adsorbed chemicals. |

Bioavailability within Environmental Matrices

Bioavailability refers to the fraction of a chemical in an environmental matrix, such as soil or sediment, that is accessible for uptake by living organisms or for microbial transformation. researchgate.net The bioavailability of this compound is intrinsically linked to its adsorption and desorption dynamics. A chemical that is strongly adsorbed to soil particles is not freely available in the soil solution and therefore has low bioavailability. nih.govresearchgate.net

The primary factor limiting the bioavailability of this compound in soil is its strong affinity for soil organic matter. frontiersin.orgucanr.edu As this compound becomes sequestered within the complex organic matrix of the soil, its availability to microorganisms for degradation is significantly reduced. frontiersin.org This phenomenon explains why microbial degradation can be slow in certain soils despite the presence of capable microorganisms; the microbes simply cannot access the compound. nih.gov This inverse relationship between adsorption and bioavailability means that conditions promoting high adsorption—such as high organic matter content—will lead to lower bioavailability.

The reduced bioavailability of this compound has dual implications. On one hand, it lowers the immediate risk of the chemical being taken up by non-target plants and other soil organisms. On the other hand, it can increase the chemical's persistence. By being protected from microbial attack within soil micropores and organic matter, the herbicide can remain in the soil as a bound residue for extended periods. researchgate.net

Table 4: Relationship Between Soil Properties, Adsorption, and Bioavailability of this compound

| Soil Property | Adsorption Level | Concentration in Soil Solution | Bioavailability |

| High Organic Matter / High Clay | High | Low | Low |

| Low Organic Matter / Sandy Texture | Low | High | High |

| Neutral to High pH | Lower | Higher | Higher |

| Low pH | Higher | Lower | Lower |

Ecotoxicological Investigations

Methodological Approaches for Ecotoxicity Assessment in Non-Target Organisms

To evaluate the ecotoxicity of substances like Metobenzuron, scientists utilize a tiered approach that ranges from controlled laboratory settings to complex field environments. This ensures a comprehensive understanding of the potential risks.

In situ field studies and mesocosm experiments are designed to bridge the gap between laboratory tests and the natural environment. awi.de They offer a higher degree of ecological realism by incorporating environmental variables and species interactions that cannot be replicated in the lab. nih.govresearchgate.net

In Situ Field Studies: These studies involve placing test organisms directly into a natural environment, such as a stream or pond, to assess the effects of a substance under real-world conditions. epa.gov Organisms might be enclosed in cages or containers that allow exposure to the ambient water while preventing escape. gov.bc.camdpi.com This method provides a realistic assessment of toxicity by integrating factors like fluctuating temperatures, light, water flow, and the presence of other chemicals. epa.gov The use of native species in these tests can provide highly relevant data for site-specific risk assessments. mdpi.comnih.gov

Controlled Mesocosm Experiments: Mesocosms are large, enclosed outdoor experimental systems that simulate a natural aquatic environment. awi.dediva-portal.org These can range from large tanks to artificial ponds or streams. awi.deio-warnemuende.de Researchers can introduce a complete, albeit simplified, ecosystem, including sediment, water, primary producers, invertebrates, and sometimes fish. io-warnemuende.de By manipulating the concentration of a substance like this compound in these systems, scientists can study its effects on community structure, species interactions, and ecosystem functions over a longer period. researchgate.netdiva-portal.org Mesocosm studies are a valuable tool for investigating both direct and indirect (food-web mediated) effects of a chemical. awi.de

Laboratory-based bioassays are the foundation of ecotoxicity testing, providing standardized and reproducible data. epa.gov These tests expose selected non-target organisms to a range of concentrations of a chemical under controlled conditions. fda.govca.gov The primary goal is often to determine the concentration that causes a specific effect in a certain percentage of the test population, such as the median lethal concentration (LC50) or the median effective concentration (EC50). fda.gov

Standardized protocols are crucial for ensuring the comparability of data across different laboratories and studies. nepc.gov.aucanada.ca Regulatory bodies in Canada and the United States have developed a suite of such standardized procedures for various organisms. nepc.gov.auepa.gov These protocols specify test conditions, including temperature, light, duration, and the organism's life stage. ca.govepa.gov Single-species tests are common, focusing on organisms that represent different trophic levels, such as algae (primary producers), daphnids (primary consumers/invertebrates), and fish (secondary consumers). epa.govregulations.gov

For this compound, a chronic toxicity study has been conducted on the water flea, Daphnia magna, a standard model organism for aquatic invertebrate testing.

'Omics' technologies, such as transcriptomics, proteomics, and metabolomics, represent an advanced approach in ecotoxicology. imrpress.comnih.gov These methods allow for a broad-scale analysis of molecular changes within an organism following exposure to a toxicant. imrpress.comrsc.org

Toxicogenomics studies changes in gene expression (the transcriptome) to understand how a chemical might interfere with genetic pathways. imrpress.com

Proteomics analyzes the entire set of proteins to see how their expression and function are altered. imrpress.com

Metabolomics examines the profile of small-molecule metabolites, providing a snapshot of the organism's physiological state. imrpress.com

By integrating these technologies, researchers can gain detailed insights into the mechanisms of toxicity, identify biomarkers of exposure, and contribute to the development of Adverse Outcome Pathways (AOPs). imrpress.comnih.gov AOPs are conceptual frameworks that link a molecular initiating event to an adverse outcome at the individual or population level, improving the ability to predict risks. imrpress.com While these powerful tools are increasingly used for environmental contaminants, specific 'omics' studies focusing on this compound are not widely documented in publicly available literature. rsc.org

Impact Assessment on Aquatic Ecosystem Components

As a herbicide, this compound is designed to affect plants. scribd.com In aquatic environments, the primary producers are algae and aquatic macrophytes (plants). krakensense.com These organisms form the base of the food web, converting sunlight into energy through photosynthesis.

Aquatic invertebrates, such as the water flea Daphnia magna, are a critical link in the aquatic food chain, grazing on algae and serving as a food source for fish. uakron.edunih.gov They are standard models in ecotoxicology because of their sensitivity to pollutants and their short life cycle. uakron.edu

Toxicity testing on D. magna can assess both acute (short-term) and chronic (long-term) effects. Chronic tests, which can span a significant portion of the organism's lifespan (e.g., 21 days), evaluate sublethal endpoints such as reproduction and growth, which are crucial for population sustainability. epa.gov

A chronic toxicity study on this compound's effect on Daphnia magna provides insight into its potential long-term impact on this invertebrate group. The study, conducted over 21 days, determined a No-Observed-Effect Concentration (NOEC), which is the highest concentration tested at which no statistically significant adverse effects on the organism were observed. epa.gov

Table 1: Chronic Toxicity of this compound to Daphnia magna

| Test Organism | Test Duration | Endpoint | Result (µg/L) | Reference |

|---|

This result indicates the concentration of this compound below which harmful reproductive or growth effects on Daphnia magna are not expected during long-term exposure.

Impact Assessment on Terrestrial Ecosystem Components

Effects on Soil Microbial Communities and Terrestrial Biota

The impact of this compound on soil microbial communities and terrestrial biota is not well-documented in publicly available literature. However, studies on other urea (B33335) herbicides indicate that these compounds can affect the soil ecosystem.

Long-term application of phenylurea herbicides such as diuron (B1670789), linuron (B1675549), and chlorotoluron (B1668836) has been shown to alter the structure and metabolic potential of soil microbial communities. ugent.benih.govnih.gov Research has indicated that the number of total heterotrophic bacteria can be significantly reduced in soils treated with these herbicides over a ten-year period, although the magnitude of this decrease may be less than one logarithmic unit. nih.gov Furthermore, the diversity of bacteria may decrease, with certain uncultivated bacterial groups being particularly affected. ugent.be The functional abilities of the soil microbial communities, as measured by substrate utilization patterns, have also been shown to be altered by the long-term application of urea herbicides. ugent.benih.gov

Table 2: Effects of Long-Term Phenylurea Herbicide Application on Soil Microbial Communities

| Herbicide Group | Duration of Study | Observed Effects | Source |

| Phenylureas (Diuron, Linuron, Chlorotoluron) | 10 years | Altered microbial community structure and functional abilities. | ugent.benih.gov |

| Phenylureas (Diuron, Linuron, Chlorotoluron) | 10 years | Significant reduction in total heterotrophic bacterial counts. | nih.gov |

| Phenylureas (Diuron, Linuron) | 10 years | Apparent decrease in bacterial diversity. | ugent.be |

This table presents data for related phenylurea herbicides due to the lack of specific long-term studies on this compound.

Effects on Non-Target Terrestrial Flora

This compound is a herbicide designed to control broad-leaved weeds. bcpc.org As with other herbicides, there is a potential for phytotoxic effects on non-target terrestrial plants, particularly those growing in areas adjacent to treated fields. wikipedia.org These effects can occur through mechanisms such as spray drift. The risk assessment for non-target plants typically involves a tiered approach, starting with screening tests on a range of species. umweltbundesamt.de

Studies on herbicides in general have shown that they can lead to a net loss of plant biomass and biodiversity in agricultural landscapes. researchgate.net The sensitivity of non-target plants to herbicides can vary significantly between species. umweltbundesamt.de Research comparing the sensitivity of crop species and wild plant species to certain herbicides has found that crop species are not necessarily less sensitive. academicjournals.org However, standard testing protocols may not always capture the full range of potential effects, such as those on reproductive endpoints (e.g., flowering, seed production), which are critical for the persistence of plant populations in the wild. umweltbundesamt.de For some urea herbicides, it has been noted that their phytotoxicity can be enhanced by the addition of substances like urea or common salt, which can increase their absorption and translocation within the plant. academicjournals.org

Sub-Organismal Mechanisms of Ecotoxicity

The primary mode of action for this compound, as with other phenylurea herbicides, is the inhibition of photosynthesis at photosystem II (PSII). ucanr.eduunl.eduumn.edulsuagcenter.com This is a well-established mechanism in target plant species.

Within the chloroplasts of plant cells, these herbicides bind to the D1 protein of the PSII complex located in the thylakoid membranes. ucanr.eduunl.edu This binding action blocks the electron transport chain, specifically interrupting the transfer of electrons to plastoquinone (B1678516) (PQ). unl.edulsuagcenter.com The blockage of electron flow halts the production of ATP and NADPH, which are essential energy-carrying molecules required for carbon dioxide fixation and, consequently, plant growth. ucanr.eduunl.edu

The ultimate death of the plant is not solely due to starvation from the lack of photosynthesis. ucanr.edu The inhibition of electron transport in PSII leads to the formation of highly reactive molecules, such as triplet chlorophyll (B73375) and singlet oxygen, which cause oxidative stress. unl.edu This oxidative stress results in a cascade of damaging reactions, including lipid and protein peroxidation, which destroys cell membranes. ucanr.edu The resulting membrane leakage causes cells and their organelles to dry out and disintegrate rapidly, leading to visible symptoms like chlorosis (yellowing) and necrosis (tissue death). ucanr.eduumn.edu

While this mechanism is well understood in target plants, the sub-organismal mechanisms of toxicity in non-target organisms like fish and amphibians are less clear. For phenylurea herbicides like linuron, anti-androgenic effects have been documented in vertebrates, including fish. researchgate.netnih.gov However, other potential modes of action are not as well-studied. In silico analyses for linuron and diuron have suggested that pathways such as steroid biosynthesis, cholesterol metabolism, and pregnane (B1235032) X receptor activation could be common targets in animals, indicating potential for endocrine disruption. researchgate.net These analyses highlight the need for further investigation into the sub-lethal toxic mechanisms of phenylurea herbicides in non-target fauna. researchgate.netnih.gov

Advanced Analytical Methodologies for Metobenzuron

Comprehensive Extraction and Sample Preparation Techniques for Environmental and Biological Matrices

Effective sample preparation is a critical first step in the analytical workflow, designed to extract Metobenzuron from the sample matrix, remove interfering components, and concentrate the analyte to levels suitable for instrumental analysis. youtube.com The choice of technique depends on the nature of the matrix (e.g., soil, water, blood, plasma) and the subsequent analytical method. semanticscholar.orgnih.govnih.gov

Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique that is more efficient and rapid than traditional liquid-liquid extraction. sigmaaldrich.com It operates by passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte. libretexts.orgorganomation.com Interfering compounds can be washed away, and the purified analyte is then eluted with a suitable solvent. libretexts.org This process simplifies complex sample matrices and concentrates the analyte, which is particularly beneficial for reducing ion suppression in mass spectrometry applications. youtube.comlibretexts.org For phenylurea herbicides like this compound in aqueous samples, reversed-phase SPE cartridges (e.g., C18) are commonly employed, where the nonpolar analyte is retained from the polar water matrix.

Table 1: Common Solid-Phase Extraction (SPE) Strategies

| Strategy | Principle | Application for this compound Analysis |

|---|---|---|

| Bind-and-Elute | The analyte of interest (this compound) is retained on the sorbent while the matrix components pass through. The analyte is then eluted with a stronger solvent. libretexts.org | Isolation of this compound from water samples or simple biological fluids. |

| Removal/Trapping | Interfering matrix components are retained on the sorbent while the analyte of interest (this compound) passes through unretained. libretexts.org | Cleanup of extracts where the matrix components have a strong affinity for the chosen sorbent. |

Immunoaffinity-based cleanup, utilizing immunoaffinity columns (IACs), represents a highly selective sample preparation method. r-biopharm.com These columns contain monoclonal antibodies that bind specifically to the target analyte or a group of structurally similar compounds. r-biopharm.comnih.gov This high specificity results in exceptionally clean extracts, which significantly improves chromatography and lowers detection limits by removing interfering components. r-biopharm.com While the development of a specific IAC for this compound would be required, the technology offers a powerful tool for analyzing complex food and feed samples. nih.govlctech.denih.gov Automated systems using reusable immunoaffinity cartridges have been developed to increase sample throughput for other analytes. researchgate.net

Matrix effects, which manifest as either ion suppression or enhancement, are a significant challenge in quantitative analysis, particularly when using liquid chromatography-mass spectrometry (LC-MS). nih.gov These effects occur when co-eluting compounds from the sample matrix interfere with the ionization efficiency of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification. nih.govchromatographyonline.com

Several strategies can be employed to minimize or compensate for matrix effects:

Sample Cleanup: Thorough sample preparation using techniques like SPE or immunoaffinity cleanup is a primary strategy to remove the interfering compounds before they enter the analytical instrument. researchgate.net

Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from the interfering matrix components is an effective approach. chromatographyonline.comresearchgate.net

Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on the analyte's signal. chromatographyonline.comnih.gov However, this is only feasible if the analyte concentration remains above the method's limit of quantification. chromatographyonline.com

Calibration Strategies: When matrix effects cannot be eliminated, they can often be compensated for by using appropriate calibration methods. Matrix-matched calibration, where standards are prepared in a blank matrix extract, is a common approach. nih.gov The use of a stable isotope-labeled internal standard, which behaves chemically and physically like the analyte, is considered the most reliable method to correct for matrix effects and variations in recovery. chromatographyonline.com

Advanced Chromatographic Separation Techniques

Chromatography is central to the analysis of this compound, providing the necessary separation of the analyte from other compounds present in the prepared sample extract.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenylurea herbicides. Reverse-phase (RP) HPLC is particularly well-suited for this compound. sielc.com A typical RP-HPLC method involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile and water with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com

Ultra-High-Performance Liquid Chromatography (UHPLC), a variant of HPLC that uses columns with smaller particle sizes (< 2 µm), allows for significantly faster analysis times and improved resolution. sielc.com

Table 2: Example HPLC Conditions for Phenylurea Herbicide Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Supelclean LC-18, Lichrospher C18 | agriculturejournals.cz |

| Mobile Phase | Methanol-water mixture | agriculturejournals.cz |

| Detector | Mass Spectrometry (MS/MS) | agriculturejournals.cz |

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is another powerful technique for pesticide residue analysis. colab.ws While some phenylurea herbicides may require derivatization to increase their volatility and thermal stability for GC analysis, it offers high chromatographic resolution and sensitivity. mdpi.comresearchgate.net A GC-MS method developed for the related benzoylphenylurea insecticide lufenuron utilized a single-step solid-liquid extraction with ethyl acetate followed by cleanup with Primary Secondary Amine (PSA) sorbent. colab.ws Such an approach could be adapted for this compound. The high resolving power and sensitivity of high-resolution capillary GC make it an excellent tool for quantitative measurements of analytes in complex biological samples. researchgate.net

Table 3: Typical GC-MS Parameters for Pesticide Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Zebron (5% phenyl, 95% dimethylpolysiloxane) capillary column | mdpi.com |

| Carrier Gas | Helium | mdpi.comnih.gov |

| Injection Mode | Splitless | mdpi.com |

High-Resolution Spectrometric and Spectroscopic Detection Methods

Following chromatographic separation, sensitive and selective detection is required for confirmation and quantification.

High-Resolution Mass Spectrometry (HRMS) offers significant advantages for the analysis of this compound. Instruments such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy. nih.govthermofisher.com This capability allows for the determination of a compound's elemental formula from its "exact mass," providing a high degree of confidence in its identification, even in complex matrices where isobaric interferences may be present. thermofisher.combioanalysis-zone.com The high resolving power of these instruments can distinguish the analyte signal from background matrix ions, which is crucial for detecting low concentrations. thermofisher.comnih.gov

Other spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, can also be used for identification. nih.govnih.gov These methods provide a unique molecular "fingerprint" based on the vibrational modes of the molecule. nih.govfrontiersin.org While extremely useful for structural characterization and screening of bulk materials, they are generally less suitable than mass spectrometry for trace-level quantification in complex environmental and biological samples. nih.gov

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic Acid |

| Lufenuron |

| Phosphoric Acid |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Hyphenated Techniques

Hyphenated techniques, particularly those coupling liquid chromatography (LC) with mass spectrometry (MS) and tandem mass spectrometry (MS/MS), are the cornerstone for the sensitive and selective determination of this compound. Due to the thermolabile nature of many phenylurea herbicides, LC-based methods are generally preferred over gas chromatography (GC) to avoid the need for derivatization mdpi.comresearchgate.net.

High-performance liquid chromatography (HPLC) coupled with MS or MS/MS is a powerful tool for the analysis of phenylurea herbicides, including this compound agriculturejournals.cz. In mass spectrometry, the molecule is first ionized, and then the mass-to-charge ratio (m/z) of the resulting ion is measured. For this compound (C₂₂H₂₈N₂O₅, molecular mass: 400.47 g/mol ), the protonated molecule [M+H]⁺ would have a predicted m/z of approximately 401.207.

Table 1: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₂H₂₈N₂O₅ |

| Molecular Weight | 400.47 g/mol |

| Predicted [M+H]⁺ (m/z) | 401.20711 |

| Predicted [M+Na]⁺ (m/z) | 423.18905 |

This table presents predicted data, and experimental verification is essential for method development.

Exploration of Novel Analytical Techniques for this compound Profiling

The field of analytical chemistry is continually evolving, with new techniques being developed to enhance extraction efficiency, reduce sample preparation time, and improve sensitivity. For phenylurea herbicides, several novel approaches have been explored that could be adapted for this compound analysis.

One such innovative technique is magnet-integrated fabric phase sorptive extraction (MI-FPSE) . This method utilizes a flexible fabric substrate coated with a sorbent that is directly immersed in the sample. The integration of a magnetic rod allows for efficient stirring and retrieval of the extraction phase, simplifying the procedure and improving extraction efficiency mdpi.com.

Another promising approach is partitioned dispersive liquid-liquid microextraction (PDLLME) . This technique involves the use of a dispersive solvent and an extraction solvent to isolate and preconcentrate analytes from aqueous samples. PDLLME is known for its rapidity, ease of operation, and high recovery rates for phenylurea herbicides nih.gov.

These novel extraction and microextraction techniques, when coupled with advanced analytical instruments like LC-MS/MS, have the potential to significantly improve the profiling of this compound in various environmental compartments.

Validation Protocols and Quality Assurance in Environmental Analytical Chemistry

The validation of analytical methods is a critical requirement to ensure the reliability and accuracy of environmental monitoring data. A comprehensive validation protocol for a this compound analytical method should encompass the following parameters:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. This is typically assessed by analyzing blank matrix samples and spiked samples.

Linearity and Range: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is constructed using a series of standards, and the coefficient of determination (r²) is calculated.

Accuracy and Recovery: Accuracy refers to the closeness of the measured value to the true value. It is often evaluated through recovery studies by analyzing spiked matrix samples at different concentration levels. Acceptable recovery ranges are typically between 70% and 120% nih.gov.

Precision (Repeatability and Reproducibility): Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Quality assurance (QA) involves a planned system of activities to ensure that quality control is being effectively performed. This includes the use of certified reference materials, participation in proficiency testing schemes, regular calibration and maintenance of instruments, and thorough documentation of all analytical procedures. Adherence to standardized quality control procedures is essential for generating legally defensible data in environmental monitoring programs.

Table 2: Key Validation Parameters for Analytical Methods

| Parameter | Description | Acceptance Criteria (Typical) |

| Linearity | Proportionality of signal to concentration | Coefficient of Determination (r²) > 0.99 |

| Accuracy | Closeness to the true value (Recovery %) | 70% - 120% |

| Precision | Agreement between replicate measurements (RSD %) | ≤ 20% |

| LOD | Lowest detectable concentration | Signal-to-Noise Ratio ≥ 3 |

| LOQ | Lowest quantifiable concentration | Signal-to-Noise Ratio ≥ 10 |

Evolution and Molecular Mechanisms of Herbicide Resistance

Target-Site Resistance (TSR) Mechanisms

Target-site resistance encompasses genetic modifications at the herbicide's point of action within the plant, which prevent the herbicide molecule from binding effectively. For Metobenzuron, a phenylurea herbicide, the target is the D1 protein in Photosystem II.

Mutational Analysis of the Photosystem II D1 Protein Gene (psbA)

This compound, like other Photosystem II (PSII) inhibitors such as triazines and uracils, functions by binding to the D1 protein, thereby blocking electron transport and inhibiting photosynthesis. unl.edu The D1 protein is encoded by the chloroplast gene psbA. mdpi.comuppersouthplatte.org Resistance to these herbicides frequently arises from point mutations in the psbA gene, which alter the amino acid sequence of the D1 protein. unl.edu These changes reduce the binding affinity of the herbicide to the D1 protein, allowing photosynthesis to continue even in the presence of the chemical.

The most frequently documented mutation conferring resistance to PSII inhibitors is a substitution at serine position 264, where it is replaced by glycine (B1666218) (Ser-264-Gly). uppersouthplatte.orgarxiv.orgnih.govnih.gov However, a variety of other mutations across the psbA gene have been identified in different weed species, conferring resistance to various PSII-inhibiting herbicides, including phenylureas chemically related to this compound. mdpi.commdpi.com Because the psbA gene is located in the chloroplast DNA, this form of resistance is typically inherited maternally. mdpi.com

Detailed research has identified several key amino acid substitutions in the D1 protein that lead to resistance. For example, a Val-219-Ile substitution in Poa annua conferred resistance to the phenylurea diuron (B1670789), and a Ser-264-Thr substitution in Portulaca oleracea provided resistance to the phenylurea linuron (B1675549). unl.edu Studies on pigweed species resistant to linuron have identified mutations at Val-219-Ile, Ala-251-Val, and even a double mutation at Val-219-Ile and Phe-274-Val. cdnsciencepub.com

Table 1: Documented Mutations in the psbA Gene Conferring Resistance to Photosystem II Inhibitors

| Original Amino Acid | Position | Substituted Amino Acid | Weed Species Example(s) | Herbicide Class(es) Affected | Reference(s) |

|---|---|---|---|---|---|

| Valine | 219 | Isoleucine | Poa annua, Amaranthus spp. | Phenylurea, Triazinone | unl.educdnsciencepub.com |

| Alanine | 251 | Valine | Amaranthus spp. | Phenylurea | mdpi.comcdnsciencepub.com |

| Phenylalanine | 255 | Isoleucine | Various | Phenylurea | mdpi.commdpi.com |

| Serine | 264 | Glycine | Numerous species | Triazine, Phenylurea | mdpi.comnih.gov |

| Serine | 264 | Threonine | Portulaca oleracea | Phenylurea, Triazine | unl.edu |

| Serine | 264 | Alanine | Anacystis nidulans R2 | Phenylurea (Diuron) | nih.gov |

| Asparagine | 266 | Threonine | Various | Phenylurea | mdpi.commdpi.com |

| Phenylalanine | 274 | Valine | Amaranthus spp. | Phenylurea | cdnsciencepub.commdpi.com |

Gene Duplication and Altered Expression Levels of Target Proteins

A less common, but significant, mechanism of target-site resistance is the increased production of the target protein. mdpi.comnih.gov This can be achieved through the duplication or amplification of the target-site gene. nih.gov By producing a greater quantity of the D1 protein, the plant can withstand a standard dose of this compound, as there is insufficient herbicide to block all the available binding sites.

This mechanism has been extensively documented for glyphosate (B1671968) resistance, where weeds amplify the EPSPS gene. nih.govpnas.org While less studied for PSII inhibitors, increased expression of the psbA gene has been observed in some weed biotypes resistant to this herbicide class. mdpi.com The increased number of gene copies leads to higher levels of transcription and, consequently, a greater abundance of the D1 protein, effectively diluting the impact of the herbicide. This increased gene expression, resulting from regulatory changes or gene amplification, allows the plant's photosynthetic machinery to function despite the presence of the inhibitor. nih.gov

Non-Target-Site Resistance (NTSR) Mechanisms

Non-target-site resistance involves mechanisms that prevent a lethal dose of the herbicide from reaching its target site. researchgate.netgrowiwm.orgwsu.edu These mechanisms are often more complex and can confer resistance to multiple herbicides with different modes of action. nih.gov

Enhanced Herbicide Metabolism and Detoxification Pathways

A primary NTSR mechanism is the enhanced metabolic degradation of the herbicide. researchgate.net Plants can evolve the ability to rapidly detoxify the herbicide into non-toxic molecules before it can reach the D1 protein in the chloroplasts. This process typically occurs in three phases, involving several enzyme families.

Cytochrome P450 monooxygenases (CYP450s) are a large family of enzymes that play a critical role in Phase I of xenobiotic detoxification. uppersouthplatte.orgdynamed.comwikipedia.org They catalyze oxidative reactions, such as hydroxylation and demethylation, which modify the herbicide molecule. dynamed.com This initial modification often reduces the herbicide's phytotoxicity and prepares it for further degradation in Phase II.

Enhanced activity or expression of specific CYP450 enzymes has been linked to resistance against various herbicides, including phenylureas like isoproturon (B30282) and other PSII inhibitors like atrazine (B1667683). uppersouthplatte.orgmdpi.com In resistant weed biotypes, the detoxification of the herbicide occurs at a much faster rate than in susceptible plants. For instance, resistance to the phenylurea herbicide chlorotoluron (B1668836) has been shown to involve metabolism via ring-methyl hydroxylation and N-demethylation, reactions characteristic of CYP450 activity. This rapid breakdown prevents the accumulation of the active herbicide at its target site.

Glutathione (B108866) S-Transferases (GSTs) are key Phase II detoxification enzymes. wikipedia.orgmedcraveonline.com They catalyze the conjugation of glutathione (GSH), an endogenous antioxidant, to the modified herbicide molecule from Phase I or, in some cases, to the parent herbicide itself. frontiersin.orgnih.gov This conjugation reaction dramatically increases the water solubility of the herbicide, making it non-phytotoxic. wikipedia.org

The resulting glutathione-herbicide conjugate is then sequestered into the vacuole or apoplast, effectively removing it from the cytoplasm and preventing it from reaching the chloroplasts. wsu.edu Increased GST activity has been identified as the mechanism of resistance to atrazine in certain weed populations and is a recognized mechanism for detoxifying a wide range of herbicides. uppersouthplatte.orgfrontiersin.org The involvement of GSTs in glutathione conjugation is a crucial pathway for conferring resistance to herbicides, including those in the phenylurea class like this compound. google.com

Table 2: Key Enzyme Families in Non-Target-Site Resistance (NTSR) to Herbicides

| Enzyme Family | Detoxification Phase | Primary Function | Example Reaction(s) | Relevance to this compound | Reference(s) |

|---|---|---|---|---|---|

| Cytochrome P450s (CYP450s) | Phase I | Oxidation of the herbicide molecule, reducing its phytotoxicity and preparing it for Phase II conjugation. | Hydroxylation, Demethylation, Dealkylation | Metabolism of phenylurea herbicides. | uppersouthplatte.orgmdpi.comdynamed.com |

Other Conjugating Enzymes (e.g., Glucosyl Transferases)

Non-target-site resistance (NTSR) often involves enhanced metabolism of the herbicide within the plant. pesticidestewardship.orgnih.gov This metabolic detoxification is frequently carried out by large families of enzymes that conjugate the herbicide molecule to other substances, rendering it non-toxic. Among these, glucosyl transferases (GTs), specifically UDP-glucosyltransferases (UGTs), play a significant role. nih.govcambridgecore.org These enzymes catalyze the glycosylation of xenobiotics, including herbicides, by transferring a glucose molecule from UDP-glucose to the herbicide. ebi.ac.uk This process increases the herbicide's water solubility and facilitates its sequestration into the vacuole or cell wall, effectively preventing it from reaching its site of action. pesticidestewardship.org

While the involvement of conjugating enzymes like glutathione S-transferases (GSTs) and cytochrome P450s is well-documented for many herbicides, the specific role of glucosyl transferases in this compound resistance is less characterized in peer-reviewed literature. cambridgecore.org However, studies on weeds such as shortawn foxtail (Alopecurus aequalis), a species known to develop resistance to this compound, have identified the upregulation of GTs in response to other herbicides. frontiersin.orggoogleapis.com For instance, research on mesosulfuron-methyl (B1676312) resistance in A. aequalis has pointed to the involvement of GTs alongside other metabolic enzymes. frontiersin.org This suggests a potential mechanism for this compound, as weeds with enhanced metabolic capabilities can often detoxify a range of herbicides. cambridgecore.org

Altered Herbicide Uptake and Translocation Dynamics

For a systemic herbicide to be effective, it must be absorbed by the plant (uptake) and moved to its site of action (translocation). usda.gov A reduction in either of these processes can serve as a non-target-site resistance mechanism. nih.govisws.org.in Altered uptake may result from modifications to the leaf's cuticle, such as increased waxiness, which forms a more robust barrier to herbicide penetration. nih.gov

Reduced translocation is a more commonly reported mechanism, where the herbicide is effectively trapped in the initial cells or tissues it enters and fails to move throughout the plant to reach the meristematic regions where it exerts its phytotoxic effects. usda.govisws.org.in This mechanism is a known factor in resistance to herbicides like glyphosate and paraquat. usda.govisws.org.in The process can be due to changes in the activity of membrane transporters responsible for moving the herbicide within the plant. isws.org.in

While these dynamics are established principles in herbicide resistance, specific research detailing altered uptake or translocation as a primary mechanism of resistance to this compound is not extensively documented in the available scientific literature. Investigations into resistant weed populations often focus on more common mechanisms like target-site mutations or metabolic degradation. pesticidestewardship.org

Intracellular Sequestration Mechanisms

Intracellular sequestration, or compartmentalization, is a mechanism whereby a plant neutralizes an herbicide by isolating it within specific cellular compartments, primarily the vacuole. pesticidestewardship.orgisws.org.in Once the herbicide enters the cell, it may be actively transported across the vacuolar membrane (tonoplast), effectively removing it from the cytoplasm where key metabolic processes occur. isws.org.in This prevents the herbicide from reaching its target site, such as the photosystem II complex in the case of urea (B33335) herbicides like this compound. pesticidestewardship.org

This sequestration is often the final step in a detoxification pathway, following metabolic modification by enzymes like P450s or glucosyl transferases, as the conjugated herbicide metabolites are more readily transported into the vacuole. pesticidestewardship.org Although sequestration is a recognized mechanism of non-target-site resistance for some herbicides, specific studies demonstrating it as a significant factor in weed resistance to this compound are limited. knowyourforest.org Research on other compounds has shown that heavy metals, for example, can be sequestered in vesicles and vacuoles in fungi. nih.gov

Evolutionary Dynamics and Dissemination of this compound Resistance in Weed Populations

The evolution of herbicide resistance in a weed population is a classic example of rapid evolution driven by intense selection pressure. frontiersin.orgbayer.co.za When an herbicide like this compound is used repeatedly, susceptible individuals are eliminated, while rare, pre-existing resistant individuals survive and reproduce. bayer.co.za Over time, the frequency of resistance alleles in the population increases, leading to a field dominated by resistant weeds. bayer.co.za

The rate and pattern of resistance evolution depend on several factors:

Genetic Basis: Resistance conferred by a single dominant gene can spread more rapidly than resistance involving multiple genes (polygenic). isws.org.in

Selection Pressure: The frequency and efficacy of the herbicide application directly influence the speed of selection. nih.gov

Gene Flow: The dissemination of resistance occurs through the movement of pollen and seeds from resistant plants, spreading the resistance alleles to new areas. frontiersin.org

Fitness Cost: In the absence of the herbicide, resistance mutations can sometimes carry a fitness cost, meaning resistant plants may be less competitive than susceptible ones. However, this is not always the case. frontiersin.org

While these principles govern the evolution of resistance for all herbicides, specific studies quantifying the evolutionary dynamics and dissemination pathways of this compound resistance are not widely available. The general pattern observed for other herbicides suggests that resistance to this compound likely emerges in isolated patches and spreads through agricultural practices and natural dispersal mechanisms. frontiersin.org

Investigation of Cross-Resistance and Multiple Resistance Phenomena

Understanding the patterns of resistance is crucial for management. Two key phenomena are cross-resistance and multiple resistance.

Cross-resistance occurs when a single resistance mechanism confers resistance to two or more herbicides with the same mode of action or from different chemical families. unl.eduhracglobal.com For example, an altered target site enzyme might fail to bind with several different herbicides that normally target it. unl.edu

Multiple resistance is the presence of two or more distinct resistance mechanisms within a single plant or population, enabling it to withstand herbicides with different modes of action. hracglobal.commdpi.com This can result from the accumulation of different resistance genes over time due to sequential use of various herbicides. researchgate.net

Weed species such as Italian ryegrass (Lolium multiflorum) and black-grass (Alopecurus myosuroides) are notorious for developing multiple resistance. hracglobal.comresearchgate.net Populations of these weeds have been identified with resistance to ACCase inhibitors, ALS inhibitors, and photosystem II (PSII) inhibitors. mdpi.comscholasticahq.com this compound is a PSII inhibitor. google.com

A study on a Lolium multiflorum population in China revealed multiple resistance to herbicides from three different mode-of-action groups. mdpi.com As shown in the table below, this population exhibited high levels of resistance to various ALS and ACCase inhibitors. While this specific study used isoproturon as the test PSII inhibitor, the presence of robust, multiple resistance mechanisms in such weed populations indicates a high risk for the failure of other herbicides, including this compound. mdpi.com

Mentioned Compounds

Academic Analysis of Regulatory and Policy Frameworks

Historical Evolution of Herbicide Regulatory Science

The regulation of herbicides has undergone a significant transformation, evolving from a primary focus on product efficacy and labeling to a complex system centered on human health and environmental protection. caws.org.nz In the United States, the first law to regulate pesticides was the Federal Insecticide Act of 1910, which was mainly concerned with protecting farmers from fraudulent product claims. caws.org.nzwikipedia.org For 37 years, this legislation remained the primary regulatory tool, a period during which pesticide use was relatively low. caws.org.nz

The advent of synthetic organic pesticides after World War II, such as the phenoxyacetic herbicides, marked a "chemical era" in weed control and revolutionized agriculture. caws.org.nzresearchgate.net The effectiveness and rapid market acceptance of these new chemicals led to the enactment of the more comprehensive Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) in 1947. caws.org.nz This act introduced the requirement for warnings on highly toxic pesticide containers and instructions for their safe use. caws.org.nz However, the emphasis was still more on protecting purchasers from fraud than on safeguarding public health from pesticide exposures. uark.edu In 1959, an amendment to FIFRA mandated the registration of all new pesticides before they could be sold. wikipedia.org

A major turning point in herbicide regulation came with the rise of public environmental consciousness in the 1960s, largely spurred by Rachel Carson's book Silent Spring. centerforfoodsafety.org This increased public concern over the potential health and environmental impacts of pesticides, such as food residues, cancer risks, and wildlife impacts, created political pressure for reform. caws.org.nzcenterforfoodsafety.org This culminated in the establishment of the Environmental Protection Agency (EPA) in 1970 and the passage of the Federal Environmental Pesticide Control Act (FEPCA) in 1972, which significantly amended FIFRA. caws.org.nzuark.educenterforfoodsafety.org FEPCA shifted the regulatory focus to include the consideration of a pesticide's adverse effects on the environment and human health, making FIFRA an environmental protection law as well as a consumer protection one. uark.edu The EPA was tasked with reregistering all previously approved pesticides under these new, stricter standards. uark.edu

The development of the herbicidal properties of substituted ureas, the chemical class to which Metobenzuron belongs, began shortly after the end of World War II. researchgate.net Over the decades, regulatory pressures have continued to shape the herbicide market, leading to the disappearance of certain products, changes in formulations from liquid to dry, and increased restrictions on application methods to reduce environmental mobility. caws.org.nz

Comparative Analysis of International and National Regulatory Regimes for Herbicide Management

The regulation of herbicides varies significantly across different international and national regimes, with the United States and the European Union often representing contrasting approaches. kelleydrye.comoup.com These differences are rooted in their fundamental regulatory philosophies. oup.com

The EU's regulatory framework is guided by the "precautionary principle." kelleydrye.comoup.com This principle allows for protective action to be taken when there is a presumption of risk to human or animal health or the environment, even if scientific evidence is inconclusive. kelleydrye.com This hazard-based approach can lead to the banning of chemicals that are carcinogenic, mutagenic, or toxic to reproduction without a full risk assessment. publicintegrity.org As a result, the EU has banned or restricted over 100 pesticides, some of which are still widely used in the U.S. choosenow.eu For instance, atrazine (B1667683), a widely used herbicide in the U.S., was banned in the EU in 2003 due to concerns about groundwater contamination. kelleydrye.com

In contrast, the U.S. employs a risk-based framework under FIFRA, which requires demonstrated, science-based proof of harm for regulatory action to be taken. kelleydrye.comoup.com This approach involves a risk-benefit balancing test, where the EPA weighs the economic, social, and environmental costs and benefits of a pesticide's use. uark.edu This can result in the approval of chemicals that may show negative impacts in lab tests but are not expected to cause harm when used according to regulations. publicintegrity.org

These differing philosophies lead to divergent outcomes in pesticide approvals and maximum residue levels (MRLs) for food. kelleydrye.comchoosenow.eu The EU's MRLs are often lower than those in the U.S. and the international Codex Alimentarius guidelines. kelleydrye.com Canada's pesticide regulations have also been compared to other jurisdictions, with studies indicating that many pesticides banned in other developed nations for health and environmental reasons are still registered for use in Canada. davidsuzuki.orgdavidsuzuki.org

The following table provides a comparative overview of the EU and U.S. regulatory frameworks for herbicides:

| Feature | European Union (EU) | United States (U.S.) |

| Guiding Principle | Precautionary Principle kelleydrye.comoup.com | Risk-Based Framework kelleydrye.comoup.com |

| Basis for Regulation | Hazard-based: action taken on presumption of risk, even with inconclusive scientific evidence. kelleydrye.com | Risk-based: requires science-based proof of harm for regulatory action. kelleydrye.com |

| Pesticide Bans | Has banned or restricted a larger number of pesticides, such as atrazine. kelleydrye.comchoosenow.eu | Fewer pesticides are banned; risk-benefit analysis may allow continued use with restrictions. publicintegrity.org |

| Maximum Residue Levels (MRLs) | Generally stricter and lower than in the U.S. kelleydrye.comchoosenow.eu | MRLs are often less stringent than in the EU. choosenow.eu |

| Data for Registration | Companies must provide toxicological studies for registration. beyondpesticides.org | Companies must submit extensive test data to the EPA. wikipedia.orgepa.gov |

Several international bodies work towards harmonizing pesticide regulations, including the Food and Agriculture Organization of the United Nations (FAO) and the World Health Organization (WHO), which have developed the International Code of Conduct on Pesticide Management. fao.orgorst.eduwho.int This code provides guidelines for governments and industry on pesticide management. fao.org

Scholarly Critiques of Risk Assessment Methodologies in Regulatory Contexts

The risk assessment methodologies used by regulatory agencies for herbicides have faced significant scholarly critique. A central point of contention is the heavy reliance on industry-funded studies. pesticideinfo.orgmongabay.com In the U.S., the EPA's review of pesticide impacts depends almost entirely on studies funded by the manufacturers, which are often not available for public review. pesticideinfo.org Critics argue that this creates a conflict of interest and that industry-supplied studies can obscure the true impact of a pesticide, potentially leading to a sluggish regulatory process that favors manufacturers. mongabay.com Research has shown that industry-funded studies are less likely to find evidence of harm compared to independently funded research. beyondpesticides.org

Another major criticism is the preference of regulatory agencies, like the EPA, for animal toxicology studies over human epidemiology studies. brookings.eduepa.gov Historically, few epidemiology studies were available for pesticides, so toxicology studies in laboratory animals were the primary source for hazard assessment. epa.gov However, with a growing body of epidemiological research, particularly from long-term studies, there are calls to give these studies more weight in regulatory decisions. epa.gov Epidemiology studies can better characterize the variability in human populations and provide real-world evidence of links between pesticide exposure and health outcomes. epa.gov Critics argue that the EPA can and should update its guidance to be more inclusive of epidemiology in its pesticide registration decisions. brookings.edu

The assessment of chemical mixtures is another area of concern. ecologyandsociety.org In real-world scenarios, organisms are often exposed to multiple pesticides simultaneously. However, the ecological effects of these mixtures are given little consideration in the regulatory process, which typically assesses active ingredients individually. ecologyandsociety.org The interactions between different chemicals can lead to additive or even synergistic (greater than additive) toxic effects that are not captured by single-substance risk assessments. ecologyandsociety.org

Furthermore, the focus on the "active" ingredient in herbicide formulations is criticized for ignoring the potential toxicity of so-called "inert" ingredients. beyondpesticides.org These other components of a commercial herbicide product can have their own toxic effects or enhance the toxicity of the active ingredient. bmj.com

The Interplay between Scientific Research and Regulatory Decision-Making Processes

The relationship between scientific research and regulatory decision-making for herbicides is complex and often contentious. researchgate.net Ideally, regulatory decisions are based on sound, high-quality science. epa.gov Regulatory agencies like the EPA state that science is the backbone of their decision-making and that they evaluate information from a wide range of sources, including pesticide companies, academic institutions, and published scientific literature. epa.gov

However, there is evidence of a significant disconnect between independent scientific findings and regulatory outcomes. nih.gov The pesticide industry has been shown to actively work to influence science and maintain a favorable regulatory environment. nih.gov This can involve funding their own research, which tends to produce results favorable to their products, and lobbying regulators. pesticideinfo.orgprinceton.edu For example, during the review of atrazine, the manufacturer Syngenta participated in over 50 closed-door meetings with EPA regulators, with no other scientists or public interest groups present. pesticideinfo.org

This influence can manifest as "regulatory capture," where the regulatory agency becomes beholden to the industry it is supposed to regulate. centerforfoodsafety.orginsideclimatenews.org The "revolving door" phenomenon, where former government regulators take high-paying jobs in the industry and vice versa, is seen as a key mechanism of this influence. pesticideinfo.orgbrookings.edu

The selective use of data is another critical issue. beyondpesticides.orgmongabay.com Companies are required to submit all toxicological studies to regulators, but cases have been identified where adverse findings were not reported. beyondpesticides.org Furthermore, regulatory agencies may prioritize industry-provided studies over independent academic research in their risk assessments. mongabay.com

The management of herbicide resistance is an area where the integration of social and economic science with biophysical research is seen as crucial but lacking. researchgate.net While weed scientists have extensively studied the biological aspects of herbicide resistance, the social and economic drivers that influence farmer decision-making have received less analysis. researchgate.net Addressing the "tragedy of the commons" aspect of mobile herbicide resistance, where one farmer's actions affect their neighbors, requires collective action and policy interventions that go beyond simple education and technical assistance. researchgate.net

Prospective Research Trajectories and Methodological Innovations

Identification of Emerging Research Frontiers in Phenylurea Herbicide Science

Research into phenylurea herbicides is expanding beyond traditional efficacy studies to encompass a more holistic understanding of their environmental fate and biological interactions. A significant focus has now shifted to the development of eco-friendly technologies that reduce reliance on synthetic herbicides. frontiersin.org

Key emerging frontiers include: